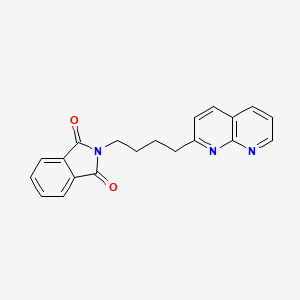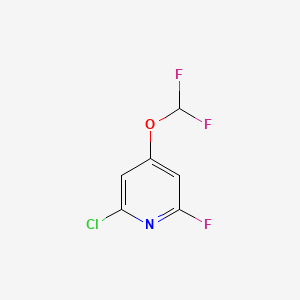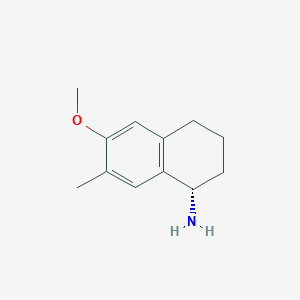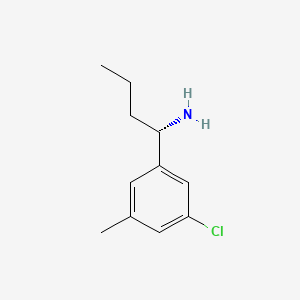
(S)-1-(3-Chloro-5-methylphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Chloro-5-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and a methyl group on a phenyl ring, attached to a butan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Chloro-5-methylphenyl)butan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts or chiral auxiliaries to directly synthesize the (S)-enantiomer without the need for resolution.
Types of Reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can undergo reduction reactions to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-Chloro-5-methylphenyl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Chloro-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence biochemical pathways related to neurotransmission, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
®-1-(3-Chloro-5-methylphenyl)butan-1-amine: The enantiomer of the compound with different stereochemistry.
1-(3-Chloro-5-methylphenyl)butan-1-amine: The racemic mixture containing both ® and (S) enantiomers.
1-(3-Chlorophenyl)butan-1-amine: A similar compound lacking the methyl group on the phenyl ring.
Uniqueness:
Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Substituent Effects: The presence of the chlorine and methyl groups on the phenyl ring can influence the compound’s reactivity and interactions.
Eigenschaften
Molekularformel |
C11H16ClN |
|---|---|
Molekulargewicht |
197.70 g/mol |
IUPAC-Name |
(1S)-1-(3-chloro-5-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16ClN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
UEPIQDGEXKUNFZ-NSHDSACASA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC(=CC(=C1)C)Cl)N |
Kanonische SMILES |
CCCC(C1=CC(=CC(=C1)C)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


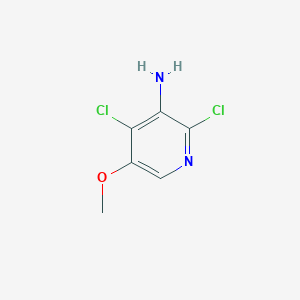
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
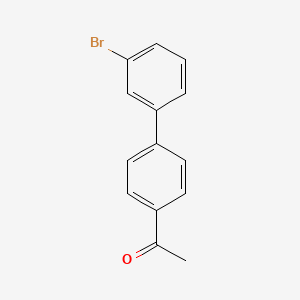
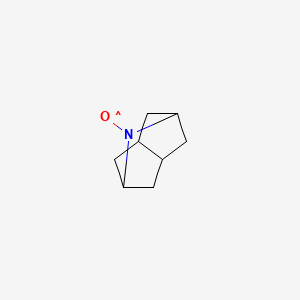

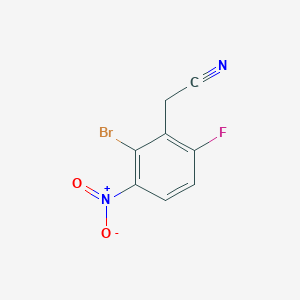
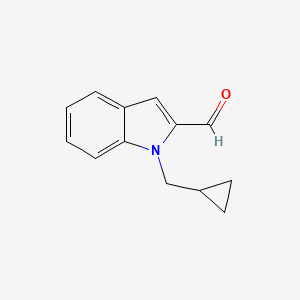
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
